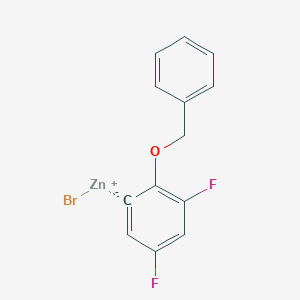
2-BenZyloxy-3,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-3,5-difluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the benzyloxy and difluoro substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 2-benzyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable activator, such as lithium chloride, in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Benzyloxy-3,5-difluorophenyl bromide+Zn→2-Benzyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the organozinc reagent.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3,5-difluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to prevent decomposition.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and other functionalized organic molecules.
Scientific Research Applications
2-Benzyloxy-3,5-difluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: The reagent is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyloxy-3,5-difluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. The benzyloxy and difluoro substituents influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
- 2,5-Difluorophenylzinc bromide
Uniqueness
2-Benzyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of the benzyloxy group, which enhances its reactivity and selectivity in organic synthesis. The difluoro substituents further contribute to its distinct chemical properties, making it a valuable reagent in various applications.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-phenylmethoxybenzene-6-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-6,8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
VPLNKPHLGZVENQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=[C-]2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


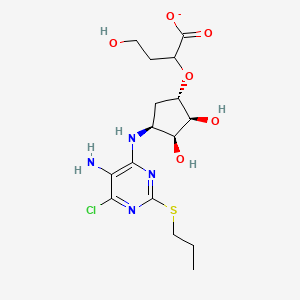
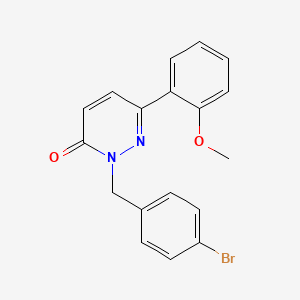

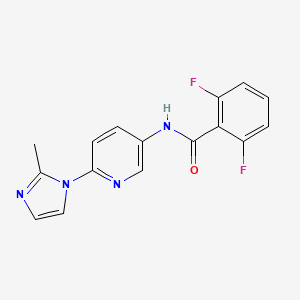
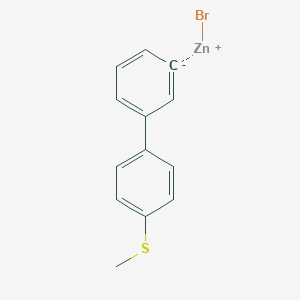
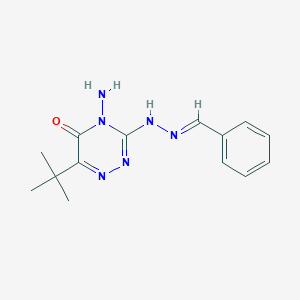
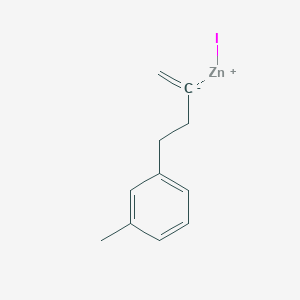
![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
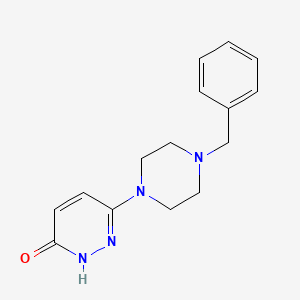
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)

